1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Description
1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid substituent at the 2-position and a 4-methoxybenzyl group attached to the nitrogen atom. The methoxy group may enhance solubility and metabolic stability compared to non-polar substituents, though empirical data are needed to confirm this hypothesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-6-4-10(5-7-11)9-14-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
WWZHGZMJBQBOAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Alkylation Using 4-Methoxybenzyl Halides
Procedure :
- Substrate : Boc-protected proline or proline methyl ester.
- Reagents : 4-Methoxybenzyl chloride/bromide, hindered bases (e.g., KOtBu), phase-transfer catalysts.
- Conditions :
Phase-Transfer Catalysis (PTC)
Procedure :
- Catalyst : Chinchona-derived PTC (e.g., 9 in).
- Substrate : Glycine-derived imine.
- Reagents : 1,1′-Bis(halomethyl) reagents under basic conditions (KOH/CsOH).
- Outcome : Enantioselective double allylic alkylation forms the pyrrolidine backbone, followed by hydrogenation and functionalization.
Catalytic Hydrogenation of Unsaturated Precursors
Procedure :
- Substrate : (S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid.
- Conditions :
Wittig Reaction and Subsequent Functionalization
Procedure :
- Substrate : (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid.
- Reagents : (Methoxymethyl)triphenylphosphonium chloride, KOtBu.
- Steps :
Reductive Amination of Carboxylic Acids
Procedure :
- Substrate : Pyrrolidine-2-carboxylic acid, 4-methoxybenzaldehyde.
- Reagents : Phenylsilane, Zn(OAc)₂, weak acid quench (e.g., NH₄⁺).
- Conditions : Reflux in toluene, followed by extraction and pH adjustment.
Yield : 60–81% (analogous to benzamide syntheses).
Comparative Analysis of Methods
Critical Considerations
- Protecting Groups : Boc and benzyl groups are critical for preventing racemization during alkylation.
- Stereochemistry : Hydrogenation methods (e.g.,) outperform others in preserving chirality.
- Scalability : Phase-transfer catalysis () and reductive amination () are viable for industrial-scale synthesis.
Chemical Reactions Analysis
Protecting Group Strategies and Deprotection
The 4-methoxybenzyl (PMB) group serves as a carboxylate protecting group, enabling compatibility with sensitive reaction conditions:
-
Installation : Coupling carboxylic acids with 4-methoxybenzyl alcohol using DCC/HOBt/DMAP .
-
Removal : Acidic cleavage with TFA yields free carboxylic acids without disrupting other functional groups (e.g., lactones, silyl ethers) .
Example : In macrolide synthesis, PMB esters replaced methyl esters to enable selective deprotection under TFA conditions, avoiding lactone ring opening .
Stereochemical Considerations
Racemization risks are mitigated through controlled synthesis:
-
Catalytic Hydrogenation : Chiral catalysts ensure cis-product formation from enantiomeric precursors .
-
Alkylation : Direct alkylation of chiral intermediates risks racemization unless protected groups are removed first .
Comparison of Stereochemical Outcomes :
| Condition | Product | Racemization |
|---|---|---|
| Catalytic hydrogenation | cis-isomer | No |
| Direct alkylation | racemic mixture | Yes |
Characterization and Analysis
Structural confirmation relies on spectroscopic data:
Scientific Research Applications
1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolidine-2-carboxylic Acid Derivatives
The table below compares key structural and physicochemical properties of the target compound with its analogs:
*Note: The target compound's molecular weight is calculated based on its structure, as direct experimental data are unavailable.
Key Observations:
- Benzoyl vs. Benzyl: The 4-methoxybenzoyl analog (CAS 62522-92-3) has a carbonyl group, which may reduce conformational flexibility compared to the benzyl-linked target compound . Halogenated Derivatives: Fluorinated (e.g., ) and chlorinated (e.g., ) analogs exhibit altered pharmacokinetic profiles, with fluorine often enhancing bioavailability due to its small size and electronegativity.
Comparison with Analog Syntheses:
- 1-(4-Chlorobenzyl) Derivative : Synthesized via alkylation of pyrrolidine with 4-chlorobenzyl halides, similar to methods in .
- Fluorinated Analog : Requires specialized reagents (e.g., Selectfluor) for fluorination, as described in .
Orexin Receptor Antagonism ():
A structurally related compound, (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(5-(4-methoxyphenyl)-2-methylthiazol-4-yl)methanone, exhibits dual orexin receptor antagonism (IC₅₀ < 100 nM) . This suggests that methoxybenzyl-pyrrolidine derivatives may have CNS applications, though the target compound's activity remains unconfirmed.
Neutrophil Elastase Inhibition ():
Compound 6d, a pyrrolidine-2-carboxylic acid derivative with a tert-butoxycarbonyl group, demonstrates protease activation properties . Substituent polarity (e.g., methoxy vs. tert-butoxy) may modulate target affinity.
Biological Activity
1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 235.29 g/mol. Its structure features a pyrrolidine ring substituted with a methoxybenzyl group and a carboxylic acid functional group, which are critical for its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine-2-carboxylic acid exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon cancer). The results indicate that certain modifications to the pyrrolidine structure can enhance cytotoxicity.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 78–86% viability at 100 µM | Induction of apoptosis |
| Compound A | HCT116 | 15.63 | Inhibition of cell proliferation |
| Compound B | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
The anticancer activity is often assessed using the MTT assay, which measures cell viability post-treatment. Notably, the incorporation of electron-donating groups (EDGs) such as methoxy enhances the anticancer efficacy compared to their unsubstituted counterparts .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that derivatives exhibit significant inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | S. aureus (MRSA) | 1–8 |
| Compound C | E. coli | 4–64 |
| Compound D | Klebsiella pneumoniae | 8–16 |
These findings suggest that the compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Inhibition of Bacterial Growth : The presence of the carboxylic acid group is critical for binding to bacterial enzymes, inhibiting their function.
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against A549 cells. The results indicated that while many derivatives displayed moderate activity, those with specific substitutions showed enhanced potency, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Resistance
Research on antimicrobial activity highlighted the effectiveness of pyrrolidine derivatives against resistant strains such as MRSA. The study emphasized the need for novel compounds in combating antibiotic resistance, positioning this compound as a potential lead candidate for further development .
Q & A
Q. What are the most reliable synthetic routes for 1-(4-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with substituted benzyl groups. Key steps include:
- Benzylation : Use of 4-methoxybenzyl chloride or bromide under basic conditions (e.g., NaH or KCO) in aprotic solvents like DMF or THF.
- Carboxylic Acid Activation : Activation of the pyrrolidine carboxylic acid via tert-butoxycarbonyl (Boc) protection to prevent side reactions. For example, (2S,4R)-Boc-protected analogs are synthesized using Boc anhydride (BocO) and DMAP in dichloromethane .
- Deprotection : Final Boc removal with TFA/CHCl (1:1) yields the free carboxylic acid.
Critical Factors : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., excess benzyl halide) significantly impact yield. Side reactions like over-alkylation can occur if temperature control is inadequate .
Q. How can researchers validate the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, methoxy protons resonate at δ 3.7–3.8 ppm, while pyrrolidine protons show splitting patterns between δ 1.8–3.5 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H] calculated for CHNO: 248.1287). LC purity ≥95% is typical for research-grade material .
- Chiral HPLC : To confirm stereochemistry in (2S,4R) or (2R,4S) configurations, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases are used .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the methoxybenzyl group.
- Light Sensitivity : The aromatic methoxy group may undergo photodegradation; use amber vials for long-term storage.
- pH Sensitivity : The carboxylic acid group can protonate/deprotonate in aqueous solutions (pKa ~2.5–3.0), affecting solubility in biological assays .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
The (2S,4R) configuration enhances binding to targets like orexin receptors due to optimal spatial orientation of the methoxybenzyl and carboxylic acid groups. For example, (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid analogs show higher receptor affinity compared to (2R,4S) isomers in docking studies . Experimental Validation :
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for this compound?
Contradictions often arise from assay variability or impurities. Mitigation Steps :
- Reproducibility Checks : Re-synthesize batches with ≥98% purity (via prep-HPLC) and retest.
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) that may interfere with activity .
- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) and functional assays (e.g., calcium flux) .
Q. How can computational modeling optimize solubility without compromising target binding?
- Co-solvent Screening : Use molecular dynamics (MD) simulations to predict solubility in DMSO/water mixtures.
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl or tert-butyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Salt Formation : Pair with counterions like sodium or lysine to improve aqueous solubility for in vitro assays .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification : Flash chromatography on silica gel (hexane/EtOAc gradients) is effective for small batches but impractical for scale-up. Switch to recrystallization (e.g., ethanol/water) for ≥10 g quantities.
- Byproduct Control : Monitor benzyl halide residuals via GC-MS to avoid toxicity in animal studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
